molecular formula C30H31N3O2S B2637388 N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-45-3

N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2637388
CAS No.: 1115507-45-3
M. Wt: 497.66
InChI Key: OASMIUVGULSXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H31N3O2S and its molecular weight is 497.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modification

Research on compounds structurally similar to "N-cyclopentyl-3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" often involves the synthesis of novel derivatives through various chemical reactions. For instance, Ivachtchenko et al. (2003) developed a liquid-phase synthesis for creating combinatorial libraries of new disubstituted and trisubstituted quinazolines, highlighting the flexibility in modifying the quinazoline core to generate diverse molecules with potential biological activities [https://consensus.app/papers/synthesis-substituted-ivachtchenko/680a31e71f695e08a456bc237cd9a8b9/?utm_source=chatgpt]. Similarly, Gromachevskaya et al. (2017) described the synthesis and alkylation of 2-substituted 3,4-dihydroquinazolines, further demonstrating the versatility in functionalizing these compounds to explore their chemical and pharmacological properties [https://consensus.app/papers/studies-quinazoline-chemistry-synthesis-alkylation-gromachevskaya/ca2a8a4925225188b34364f4d07e1b3a/?utm_source=chatgpt].

Biological Activities and Applications

The structural modifications of quinazoline derivatives are often driven by the pursuit of compounds with promising biological activities. Rajasekaran et al. (2013) synthesized a series of thioxoquinazolinone derivatives and evaluated them for antimicrobial and anticonvulsant activities, demonstrating the potential of quinazoline derivatives in addressing diverse biological targets [https://consensus.app/papers/synthesis-thioxoquinazolinone-derivatives-study-rajasekaran/dd769bf3f19f5aa6bdef9cdedf4c72e8/?utm_source=chatgpt]. Additionally, Abu‐Hashem et al. (2020) worked on novel benzodifuranyl and thiazolopyrimidines derived from quinazoline structures, assessing their analgesic and anti-inflammatory activities, which indicates the broad spectrum of pharmacological applications of these compounds [https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].

Properties

IUPAC Name

N-cyclopentyl-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2S/c1-19-8-10-22(11-9-19)18-36-30-32-27-17-23(28(34)31-24-6-4-5-7-24)12-13-26(27)29(35)33(30)25-15-20(2)14-21(3)16-25/h8-17,24H,4-7,18H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASMIUVGULSXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.